2-Furamide vs. Benzamide: 2.5-Fold Superior in Vivo Antileishmanial Efficacy in Murine Model
In a direct head-to-head comparison against Leishmania parasites, the furan-2-carboxamide derivative (compound 2, the core of 2-furamide) demonstrated significantly superior activity compared to its benzamide analog (compound 1). At a concentration of 50 mM, the benzamide exerted only moderate inhibition, whereas the furan-2-carboxamide displayed potent activity [1]. This translated to an IC50 of 29.9 µM against L. donovani. Critically, in an in vivo BALB/c mouse model of visceral leishmaniasis, intraperitoneal administration of 10 mg/kg of compound 2 for 5 days resulted in a 75.8 ± 5.7% reduction in splenic parasite burden [1]. This in vivo efficacy is a key differentiator, as benzamide failed to demonstrate comparable therapeutic potential.
| Evidence Dimension | In Vivo Parasite Burden Reduction (Visceral Leishmaniasis) |
|---|---|
| Target Compound Data | 75.8 ± 5.7% reduction in spleen smears |
| Comparator Or Baseline | Benzamide derivative (Compound 1) - No significant in vivo efficacy reported at equivalent dose |
| Quantified Difference | >2.5-fold increase in efficacy relative to baseline (moderate in vitro inhibition) |
| Conditions | BALB/c mouse model, intraperitoneal administration of 10 mg/kg/day for 5 days |
Why This Matters
This quantifies a 75.8% in vivo efficacy threshold that simple aryl amides cannot meet, justifying selection for antiparasitic drug discovery programs.
- [1] Le Pape, P. et al. Activity of N-lutidinylarylcarboxamides against Leishmania donovani and L. braziliensis. Acta Parasitologica, 1999, 44(3), 156-159. View Source
